REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:28])[CH2:15][CH2:14][C:13]([CH3:17])([CH3:16])[C:12]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][C:8]([C:18]4[S:19][CH:20]=[C:21]([C:23]([O:25]CC)=[O:24])[CH:22]=4)=[CH:9]3)=[CH:4][C:3]1=2.[OH-].[Na+]>>[CH3:1][C:2]1([CH3:28])[CH2:15][CH2:14][C:13]([CH3:16])([CH3:17])[C:12]2[CH:11]=[C:10]3[C:5]([CH:6]=[CH:7][C:8]([C:18]4[S:19][CH:20]=[C:21]([C:23]([OH:25])=[O:24])[CH:22]=4)=[CH:9]3)=[CH:4][C:3]1=2 |f:1.2|
|
Name
|
ester
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
CC1(C=2C=C3C=CC(=CC3=CC2C(CC1)(C)C)C=1SC=C(C1)C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction medium was evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from an ethyl alcohol/water mixture and 4.5 g (77%) of the expected acid of melting point 223°-225° C.
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Name
|
|
Type
|
|
Smiles
|
CC1(C=2C=C3C=CC(=CC3=CC2C(CC1)(C)C)C=1SC=C(C1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |